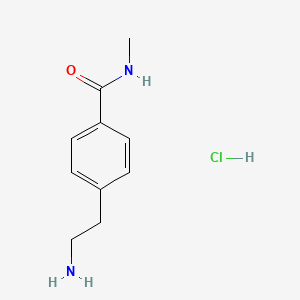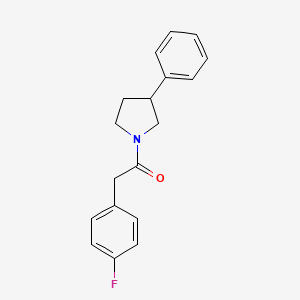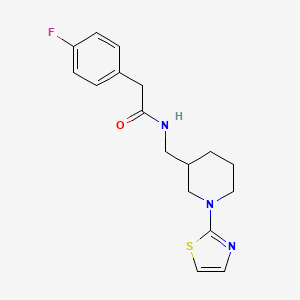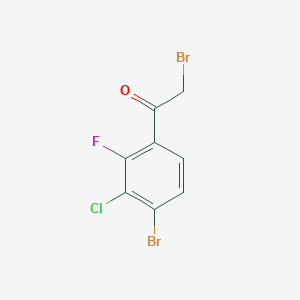
2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
: 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic compound known for its distinctive structural arrangement involving an isoindoline-1,3-dione moiety linked through a propyl chain to a phenyl-substituted oxadiazole ring with a methylthio group
Vorbereitungsmethoden
: Synthetic Routes and Reaction Conditions : The synthesis of 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves a multi-step process. A common synthetic route might start with the formation of the isoindoline-1,3-dione core. Subsequent steps involve the introduction of the propyl chain, the formation of the oxadiazole ring, and the addition of the phenyl and methylthio substituents. Reagents such as thionyl chloride, hydrazine derivatives, and appropriate phenyl-substituted precursors are typically used under carefully controlled conditions to achieve high yields.
Industrial Production Methods
: On an industrial scale, the synthesis of this compound would involve optimization for yield, cost-effectiveness, and safety. This might include the use of automated reactors, optimized temperature control, and continuous flow systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
: Types of Reactions : This compound can undergo various reactions, including oxidation, reduction, and substitution reactions, thanks to its functional groups.
Common Reagents and Conditions
: For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogenation catalysts like palladium on carbon. Substitution reactions might use nucleophiles such as halides or alkylating agents under mild conditions.
Major Products
: The primary products of these reactions depend on the specific reagents and conditions used but often include derivatives where functional groups have been modified to enhance certain properties or functionalities.
Wissenschaftliche Forschungsanwendungen
: This compound finds use in a broad range of scientific research applications:
Chemistry
: As a building block for synthesizing more complex molecules with potential catalytic or electronic properties.
Biology
: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially serving as a molecular probe or lead compound in drug discovery.
Medicine
: Potential use in developing novel pharmaceuticals, especially where specific receptor binding or enzyme inhibition is desired.
Industry
: May be used in creating advanced materials with special electronic or optical properties.
Wirkmechanismus
: The compound's effects can be understood by examining its interactions at the molecular level. It typically exerts its effects through binding to specific molecular targets, such as enzymes or receptors, altering their activity. The precise mechanism involves molecular recognition facilitated by the functional groups present in the compound, which allows for selective interactions and modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
: Compared to other compounds with similar structures, such as those with variations in the oxadiazole or isoindoline moieties, 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione stands out due to its unique combination of substituents which confer distinct chemical and biological properties. Similar compounds might include:
Isoindoline derivatives with different alkyl or aryl substituents.
Oxadiazole compounds with varying side chains.
Methylthio-substituted aromatic compounds with different core structures.
Eigenschaften
IUPAC Name |
2-[3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-27-12-11-16(18-21-17(22-26-18)13-7-3-2-4-8-13)23-19(24)14-9-5-6-10-15(14)20(23)25/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSRRIJLKHEDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2544228.png)
![N-(5-chloro-2-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2544229.png)
![Tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate](/img/structure/B2544230.png)
![(13Z)-16-acetyl-13-[(2-fluorophenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B2544234.png)

![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)


![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)

![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)

